(Methylthio)acetonitrile
Overview
Description
Biochemical Analysis
Biochemical Properties
(Methylthio)acetonitrile plays a significant role in biochemical reactions, particularly in the context of sulfur-containing biomolecules. It interacts with enzymes such as methylthiotransferases, which catalyze the addition of a methylthio group to specific substrates. These interactions are crucial for the production of modified nucleosides in tRNA, such as 2-methylthio-N6-threonylcarbamoyladenosine .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the modification of tRNA molecules, which in turn affects protein synthesis and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate for methylthiotransferases, leading to the methylthiolation of specific nucleosides in tRNA. This process involves the transfer of a methylthio group to the nucleoside, resulting in the formation of modified tRNA molecules that play a role in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular processes over extended periods of exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of this compound can result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It plays a role in the methylthiolation of nucleosides in tRNA, which is a critical step in protein synthesis. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for studying its biochemical effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for the compound’s role in biochemical reactions and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylthio)acetonitrile can be synthesized through various methods. One common approach involves the reaction of methylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and yield. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (Methylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(Methylthio)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (methylthio)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and methylthio groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds and intermediates .
Comparison with Similar Compounds
Acetonitrile: A simpler nitrile compound without the methylthio group.
Thioacetonitrile: Contains a sulfur atom but lacks the methyl group.
Methylthioethanol: Contains a hydroxyl group instead of a nitrile group
Uniqueness: (Methylthio)acetonitrile is unique due to the presence of both the nitrile and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic reactions and industrial applications .
Properties
IUPAC Name |
2-methylsulfanylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGDBVSVFSVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188623 | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35120-10-6 | |
Record name | 2-(Methylthio)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35120-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylthioacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35120-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthioacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions (Methylthio)acetonitrile undergoes in organic synthesis?
A1: this compound readily participates in reactions centered around its activated methylene group (CH2 adjacent to the nitrile and sulfur atoms).
- Pummerer-type Reactions: This compound can undergo Pummerer-type reactions, forming reactive intermediates that can further react with alkenes to produce dienenitriles. []
- Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts reactions when appropriately activated (e.g., by conversion to α-chloro-α-(methylthio)acetonitrile), allowing for the synthesis of arylacetonitriles. []
- Carbanion Chemistry: The acidic methylene protons can be abstracted by bases, generating carbanions. These carbanions can react with a variety of electrophiles, including alkyl halides, electrophilic alkenes, and nitroarenes, enabling the synthesis of diverse structures. []
- Cycloadditions: α-Thiocarbocations, potentially derived from this compound derivatives, can engage in [2+4] cycloadditions with 1,3-dienes, leading to the formation of substituted cyclopropanes. []
Q2: Can you provide details on the structural characterization of this compound?
A2: * Molecular Formula: C3H5NS* Molecular Weight: 71.13 g/mol * Spectroscopic Data: While the provided abstracts lack specific spectroscopic data, we can expect the following: * NMR Spectroscopy: Characteristic signals for the methyl group (singlet), methylene group (singlet), and the nitrile group (weak signal in 13C NMR). * IR Spectroscopy: A sharp absorption band around 2250 cm-1 for the nitrile (C≡N) stretching vibration.
Q3: What insights do we have into the biological activity of this compound?
A3: One study identified this compound as a constituent of Cleistanthus collinus leaf extracts. [] This plant has a history of traditional medicinal use, although the specific biological activity of this compound itself is not elaborated upon in the provided research. Further investigation is needed to ascertain its potential pharmacological properties.
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